Product packaging for 1-Pentylchromeno[3,4-d]imidazol-4-one(Cat. No.:)

1-Pentylchromeno[3,4-d]imidazol-4-one

Cat. No.: B3845607
M. Wt: 256.30 g/mol
InChI Key: DFZWRXWIMMFCPO-UHFFFAOYSA-N
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Description

1-Pentylchromeno[3,4-d]imidazol-4-one is a synthetic chemical entity based on the chromeno[3,4-d]imidazol-4-one scaffold, a fused heterocyclic system of significant interest in pharmaceutical and organic chemistry research . This compound features a pentyl side chain, which can be strategically investigated to modulate the molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . The chromenoimidazolone core structure is a subject of study in its own right, often explored for its potential as a privileged scaffold in drug discovery . Researchers value this core for its structural similarity to other bioactive heterocycles, making it a versatile intermediate for constructing diverse compound libraries. The primary research applications of this compound are anticipated to align with the broader biological activities observed in imidazole-containing compounds and their fused derivatives . Imidazole derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . As such, this compound serves as a key intermediate for researchers working in hit-to-lead optimization campaigns, particularly those aimed at developing new therapeutic agents for resistant infections or other unmet medical needs. Its mechanism of action is not predefined and would be dependent on the specific research context; it could be designed to function through various pathways, such as enzyme inhibition or receptor modulation, based on its structural modifications . This product is provided for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O2 B3845607 1-Pentylchromeno[3,4-d]imidazol-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pentylchromeno[3,4-d]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-3-6-9-17-10-16-13-14(17)11-7-4-5-8-12(11)19-15(13)18/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZWRXWIMMFCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C1C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Pentylchromeno 3,4 D Imidazol 4 One Analogs

Convergent Synthetic Strategies for the Chromeno[3,4-d]imidazol-4-one Framework

Sequential Annulation Approaches to Chromeno-Fused Imidazolones

Sequential annulation involves the stepwise construction of the fused ring system, typically by forming the chromenone ring first, followed by the annulation of the imidazole (B134444) ring. A prominent strategy begins with substituted coumarins. For instance, the synthesis can be initiated from 4-amino-3-nitrocoumarin. This precursor undergoes reduction of the nitro group to an amine, yielding 3,4-diaminocoumarin. Subsequent cyclization of this diamine with an appropriate one-carbon synthon, such as formic acid or its equivalent, leads to the formation of the imidazole ring fused to the chromenone core. semanticscholar.orgresearchgate.net

Alternative sequential approaches have been developed for analogous fused systems. For example, phosphine-catalyzed sequential (2+3)/(2+4) annulation reactions of γ-vinyl allenoates have been used to create complex chromeno-fused pyrrole (B145914) derivatives, a strategy that could potentially be adapted for imidazolone (B8795221) synthesis. rsc.org Similarly, base-promoted sequential [4+2] and [1+2] annulation has been effective for synthesizing methylene (B1212753) cyclopropane-fused chromenes, showcasing the versatility of sequential ring-forming strategies in building complex heterocyclic systems. rsc.org

Cascade Reactions in the Formation of the Fused Ring System

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient method for the synthesis of complex molecules by forming multiple chemical bonds in a single operation without isolating intermediates. This approach significantly reduces waste, time, and resources. For the synthesis of chromeno-imidazole derivatives, a notable cascade reaction involves the use of 3-cyanochromones and α-isocyanoacetates. bohrium.comnih.govacs.org This silver-catalyzed, one-pot process proceeds through a sequence of 1,2-addition, Michael reaction, ring-closing, tautomerization, ring-opening, and [3+2] cyclization, resulting in the formation of five bonds in one pot. bohrium.comnih.govacs.org This methodology allows for the rapid assembly of a library of functionalized 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. bohrium.com

Another example involves multicomponent reactions (MCRs) that assemble chromeno-fused pyrroles from 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides through a sequential MCR and intramolecular Michael cyclization. nih.gov While not directly yielding the imidazolone, the principles of this cascade can inform the design of new routes to the target scaffold. These complex transformations highlight the power of cascade reactions to construct intricate molecular architectures from simple precursors efficiently. researchgate.net

One-Pot Synthesis Protocols for Optimized Route Efficiency

One-pot syntheses are highly valued for their operational simplicity and improved efficiency. A highly effective one-pot protocol for synthesizing 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones has been developed starting from 4-amino-3-nitrocoumarin and various aliphatic acids. semanticscholar.orgresearchgate.net This reaction is conducted in the presence of triphenylphosphine (B44618) (PPh3) as a reducing agent and polyphosphoric acid (PPA) as a cyclizing agent, often accelerated by microwave irradiation. semanticscholar.orgresearchgate.net This method combines the reduction of the nitro group, amidation, and cyclization into a single, efficient procedure.

The versatility of this one-pot approach is demonstrated by its applicability to a range of aliphatic acids, leading to diverse 2-substituted analogs. The following table summarizes the synthesis of various chromeno[3,4-d]imidazol-4(1H)-one derivatives using this one-pot methodology.

EntryAcid (R-COOH)MethodTemp (°C)Time (min)Yield (%)Citation
1Formic acidPPh3, MW1102080 semanticscholar.org
2Acetic acidPPh3, MW1303015 semanticscholar.org
3Propionic acidPPh3, PPA, MW1302085 semanticscholar.org
4Butyric acidPPh3, PPA, MW1302088 semanticscholar.org
5Isobutyric acidPPh3, PPA, MW1302590 semanticscholar.org

Table showing one-pot synthesis of 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones.

Further demonstrating the power of one-pot multicomponent reactions, novel dihydrochromeno[4,3-b]pyrrol-3-yl derivatives have been synthesized from arylglyoxals, malono derivatives, and 4-aminocoumarins in refluxing ethanol, showcasing a green and efficient catalyst-free approach. nih.gov

Regioselective and Stereoselective Synthesis of 1-Pentylchromeno[3,4-d]imidazol-4-one

Achieving specific substitution patterns and stereochemistry is crucial for developing novel chemical entities. The synthesis of this compound requires precise control over the placement of the pentyl group and, for chiral analogs, the stereochemistry of the final molecule.

Control of Pentyl Substitution on the Imidazolone Nitrogen

The chromeno[3,4-d]imidazol-4-one core contains two nitrogen atoms in the imidazole ring (N1 and N3), making regioselective alkylation a significant challenge. The introduction of the pentyl group specifically at the N1 position requires careful selection of reaction conditions. Generally, the alkylation of unsymmetrical azoles can be directed by factors such as the choice of base, solvent, and alkylating agent, as well as steric hindrance.

A plausible route to this compound involves the initial synthesis of the unsubstituted chromeno[3,4-d]imidazol-4-one scaffold, as described in section 2.1. This is followed by a regioselective N-alkylation step. Deprotonation of the parent heterocycle with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), would generate an ambident nucleophile. Subsequent reaction with an alkylating agent like 1-bromopentane (B41390) would introduce the pentyl group. The regioselectivity of this alkylation (N1 vs. N3) is influenced by the steric environment around the nitrogen atoms. It is often observed that the less sterically hindered nitrogen is preferentially alkylated. However, specific conditions, sometimes involving metal-chelating agents, can reverse this selectivity. sci-hub.se For instance, highly regioselective N2-alkylation of indazoles has been achieved using TfOH as a catalyst with diazo compounds, offering an alternative to traditional metal- or base-catalyzed methods. rsc.org While a specific protocol for the pentylation of this exact chromeno-imidazolone is not widely reported, these established principles of regioselective N-alkylation of azoles would guide the experimental design. sci-hub.se

Diastereoselective and Enantioselective Approaches to Chiral Analogs

The synthesis of chiral analogs of this compound, where the chromane (B1220400) or imidazole moiety contains stereocenters, requires stereoselective synthetic methods. Such methods can be broadly categorized into substrate-controlled and catalyst-controlled approaches.

Diastereoselective Synthesis: Diastereoselectivity can be achieved by introducing stereocenters in a controlled manner during the ring-forming process. Research on the synthesis of related chromeno[4,3-d]pyrimidines has shown that diastereomeric products can be formed and that the ratio of these diastereomers can be influenced by reaction conditions. researchgate.net For example, a 1,3-dipolar cycloaddition reaction has been used to produce functionalized tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity. scispace.com The stereochemistry of these complex polycyclic systems was confirmed through detailed NMR analysis and single-crystal X-ray diffraction. scispace.com These methodologies, which control the relative stereochemistry of newly formed rings, could be adapted to create diastereomerically enriched chromeno[3,4-d]imidazol-4-one analogs.

Enantioselective Synthesis: To produce a single enantiomer of a chiral analog, asymmetric synthesis is required. This can be accomplished by using a chiral catalyst, a chiral auxiliary, or a chiral starting material. For instance, asymmetric Biginelli reactions catalyzed by dual organocatalyst systems have been developed to produce chiral dihydropyrimidines with high enantioselectivity (up to 99% ee). researchgate.net These chiral building blocks could then be used in subsequent steps to construct an enantiomerically pure chromeno-fused system. Another powerful strategy is the use of chiral phosphine (B1218219) ligands in transition-metal-catalyzed annulation reactions, which has been shown to produce chromeno-fused pyrroles with three contiguous stereogenic centers in high yield and diastereoselectivity. rsc.org Adapting such enantioselective catalytic systems to the synthesis of the chromeno[3,4-d]imidazol-4-one framework represents a promising avenue for the creation of novel, single-enantiomer derivatives.

Transition Metal-Catalyzed Coupling Reactions in Chromeno[3,4-d]imidazol-4-one Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the direct application of these methods to this compound are not extensively documented, the construction of the core chromeno[3,4-d]imidazol-4-one scaffold can be envisaged through several catalytic strategies. The synthesis of related fused heterocyclic systems provides a strong basis for the potential application of these methods.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are instrumental in constructing complex molecular architectures. For instance, a palladium-catalyzed carbonylative annulation of o-alkynylphenols has been reported for the synthesis of 2-substituted-3-aroyl-benzo[b]furans, demonstrating a powerful method for ring formation that could be adapted to chromone-based systems. In a related context, the synthesis of chromeno[3,4-b]indoles, which are isosteres of the marine alkaloid Lamellarin D, has been achieved using a Suzuki cross-coupling reaction as a key step. nih.gov

More directly relevant is the use of copper catalysis in the formation of related chromeno-imidazole isomers. For example, the synthesis of chromeno[2,3-d]imidazol-9(1H)-ones has been accomplished through a tandem reaction of 3-iodochromones with amidines, featuring a key copper-catalyzed intramolecular C-H functionalization and C-O bond formation. This approach highlights the potential of copper catalysts to mediate the cyclization steps necessary to form the fused imidazole ring. A ligand-free, copper-catalyzed cyclization has also been effectively used for the synthesis of benzimidazoles from o-bromoarylamines and nitriles, suggesting a viable pathway for the imidazole annulation onto a coumarin (B35378) precursor.

While not a transition metal, the use of other catalytic systems is also noteworthy. A nitromethane-catalyzed C-H activation has been reported for the preparation of chromeno[3,4-d]imidazol-4-ones, showcasing an alternative catalytic approach to the target scaffold. This tandem cyclization protocol starting from the linking of aromatic amines with coumarin at the 4-position, followed by cyclization with nitromethane, has been shown to produce the desired compounds in high yields.

These examples underscore the potential for transition metal-catalyzed reactions in the synthesis of this compound and its analogs. Future research will likely focus on the direct application of these powerful catalytic systems to assemble this specific heterocyclic core efficiently.

Microwave-Assisted and Flow Chemistry Applications in Heterocyclic Synthesis

The demand for rapid and efficient synthesis of chemical libraries for drug discovery has propelled the adoption of enabling technologies like microwave irradiation and flow chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones has been effectively achieved using microwave irradiation. In one notable one-pot method, 4-amino-3-nitrocoumarin reacts with various aliphatic acids in the presence of triphenylphosphine (PPh₃) and polyphosphoric acid (PPA) under microwave conditions to yield the target compounds in excellent yields. uc.pt This method avoids the isolation of intermediates, thereby streamlining the synthetic process.

The versatility of microwave-assisted synthesis is further demonstrated by the reaction of 3,4-diaminocoumarin with acids under microwave irradiation, which also affords the corresponding chromeno[3,4-d]imidazol-4-ones. uc.pt The efficiency of this technology is highlighted in the following table, which summarizes the synthesis of various 2-substituted chromeno[3,4-d]imidazol-4(1H)-ones.

EntryRAcid (2)MethodConditionsYield (%) of 4
1HFormic acid (2a)C110°C, 10 min93
2CH₃Acetic acid (2b)C130°C, 20 min91
3C₂H₅Propionic acid (2c)C140°C, 30 min90
4n-C₃H₇Butyric acid (2d)C150°C, 30 min89
5n-C₄H₉Pentanoic acid (2e)C150°C, 30 min92
6n-C₅H₁₁Hexanoic acid (2f)C150°C, 30 min91
Method C: 4-amino-3-nitrocoumarin (1), acid (2), PPh₃, PPA, MW irradiation.

Flow Chemistry Applications

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers several advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. While the direct synthesis of this compound using flow chemistry has not been explicitly reported, the application of this technology to the synthesis of related heterocyclic systems suggests its significant potential.

For instance, the synthesis of 1H-isochromeno[3,4-d]imidazol-5-ones, a positional isomer of the target scaffold, has been successfully implemented in a microreactor environment. nih.gov This continuous process, starting from 3-amino-4-(arylamino)-1H-isochromen-1-ones, allowed for an output of up to 2.2 g/h, demonstrating the scalability of the methodology. nih.gov The synthesis of other fused imidazole systems, such as pyrazolopyrimidinones, has also been significantly accelerated using flow conditions, with reaction times being reduced from hours to minutes compared to batch synthesis. mdpi.com The ability to safely handle reactive intermediates and perform multi-step sequences in a continuous fashion makes flow chemistry an attractive platform for constructing complex molecules like chromeno[3,4-d]imidazol-4-one analogs.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being integrated into the synthesis of pharmaceutically relevant molecules.

The aforementioned microwave-assisted synthesis of chromeno[3,4-d]imidazol-4-ones aligns well with green chemistry principles. uc.pt Microwave heating is more energy-efficient than conventional heating methods, and the significant reduction in reaction times contributes to lower energy consumption. Furthermore, the one-pot nature of these reactions minimizes waste by reducing the number of purification steps and the associated solvent usage.

The choice of solvent is a critical aspect of green chemistry. While many of the reported syntheses of chromeno[3,4-d]imidazol-4-ones utilize traditional organic solvents, there is a growing trend towards the use of greener alternatives. Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of magnetized distilled water has been reported as an effective medium for the catalyst-free synthesis of related chromeno[2,3-c]pyrazoles, yielding high-to-excellent results. The development of synthetic routes in aqueous media or under solvent-free conditions for this compound would represent a significant step towards a more sustainable process.

The use of reusable catalysts is another key principle of green chemistry. The development of heterogeneous catalysts, such as the WO₃/ZnO@NH₂-Eosin Y nanocatalyst used for the synthesis of chromeno[4,3-b]chromenes, offers the advantage of easy separation and recycling, thus reducing waste and cost. Exploring the use of such recyclable catalysts for the synthesis of the chromeno[3,4-d]imidazol-4-one scaffold is a promising area for future research.

Flow chemistry also contributes to greener synthesis by improving safety, reducing waste, and enabling better energy efficiency through superior heat transfer. The potential for integrating in-line purification and analysis can further minimize the environmental footprint of the synthetic process.

By embracing these advanced methodologies and green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more efficient, sustainable, and environmentally responsible manner.

Mechanistic Organic Chemistry and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms in the Synthesis of 1-Pentylchromeno[3,4-d]imidazol-4-one

The synthesis of the core chromeno[3,4-d]imidazol-4-one structure is generally achieved through the condensation of an o-diaminocoumarin derivative with a suitable carboxylic acid or its equivalent. For the N-substituted derivatives like this compound, a plausible synthetic route involves the reaction of a 4-(alkylamino)-3-aminocoumarin with an appropriate cyclizing agent. semanticscholar.org

One of the primary pathways for constructing the imidazole (B134444) ring fused to the coumarin (B35378) backbone involves the reaction of 3,4-diaminocoumarin with carboxylic acids. semanticscholar.org This process is analogous to the well-established synthesis of benzimidazoles. In a one-pot synthesis approach, 4-amino-3-nitrocoumarin can be used as a starting material. This method involves the in-situ reduction of the nitro group to an amine, followed by acylation with a carboxylic acid and subsequent cyclization, often facilitated by reagents like triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave irradiation. semanticscholar.orgresearchgate.net

The introduction of the pentyl group at the N-1 position likely occurs via one of two primary mechanistic routes:

Pre-alkylation of the diamine precursor: This route would involve the synthesis of 4-(pentylamino)-3-aminocoumarin as a key intermediate. This intermediate would then undergo cyclization with a one-carbon synthon, such as formic acid or its equivalent, to yield the final product. The N-alkylation of an amino group on the coumarin ring would proceed via a standard nucleophilic substitution reaction, where the amine attacks an alkylating agent like 1-bromopentane (B41390).

Post-cyclization N-alkylation: In this alternative, the unsubstituted chromeno[3,4-d]imidazol-4-one is first synthesized. Subsequently, the pentyl group is introduced onto the nitrogen of the imidazole ring. The N-alkylation of imidazoles is a common transformation and typically proceeds via an SN2 mechanism. The imidazole nitrogen acts as a nucleophile, attacking an alkyl halide (e.g., 1-bromopentane) in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity. researchgate.netresearchgate.net The regioselectivity of this alkylation can be influenced by steric and electronic factors of the substituents on the imidazole ring. otago.ac.nz

A proposed plausible reaction pathway starting from 4-amino-3-nitrocoumarin is depicted below:

Reduction: The nitro group of 4-amino-3-nitrocoumarin is reduced to an amino group to form 3,4-diaminocoumarin. This can be achieved using various reducing agents, such as SnCl2 or catalytic hydrogenation. researchgate.net

N-Pentylation: The 3,4-diaminocoumarin could then be selectively N-pentylated at the 4-position. However, controlling the regioselectivity of this step can be challenging. A more controlled approach would be to start with a precursor where the pentyl group is already in place.

Cyclization: The resulting diamine undergoes condensation with a suitable one-carbon source. For instance, reaction with formic acid would lead to the formation of the imidazole ring. The mechanism involves the initial formation of a formamide (B127407) intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the amide carbonyl, and subsequent dehydration to yield the fused imidazole ring.

Kinetic and Thermodynamic Parameters of Key Cyclization Steps

The key cyclization step, the intramolecular condensation to form the imidazole ring, is generally a thermodynamically favorable process due to the formation of a stable aromatic heterocyclic system. The rate of this cyclization is dependent on several factors:

Temperature: Higher temperatures generally increase the reaction rate, as is typical for many organic reactions. Microwave irradiation is often employed to accelerate these reactions significantly. semanticscholar.org

Catalysts: The use of dehydrating agents and acids like polyphosphoric acid (PPA) can significantly enhance the rate of the cyclization by activating the carbonyl group towards nucleophilic attack and facilitating the final dehydration step. researchgate.net

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states.

For the N-alkylation step, the reaction kinetics are typical of SN2 reactions. The rate is dependent on the concentration of both the imidazole substrate and the alkylating agent. The nature of the leaving group on the alkylating agent and the steric hindrance around the nucleophilic nitrogen also play crucial roles. otago.ac.nz

ParameterInfluencing FactorsExpected Effect on Reaction Rate
Cyclization TemperatureIncrease with higher temperature
Catalyst (e.g., PPA)Increases rate by facilitating dehydration
Microwave IrradiationSignificant rate enhancement
N-Alkylation Concentration of ReactantsIncreases with higher concentrations
Leaving Group Ability (e.g., I > Br > Cl)Increases with better leaving group
Steric HindranceDecreases rate with bulkier groups
Solvent PolarityCan influence rate depending on the specific mechanism

Intermediate Characterization and Trapping Experiments

The direct characterization of intermediates in the synthesis of this compound has not been reported. However, the structures of key intermediates can be inferred from the proposed reaction mechanisms.

In the synthesis starting from 4-amino-3-nitrocoumarin, the 3,4-diaminocoumarin is a crucial isolable intermediate. Its formation can be confirmed by standard spectroscopic techniques like NMR and mass spectrometry. Following the reaction with a carboxylic acid, a 3-acylamino-4-aminocoumarin intermediate is formed prior to cyclization. These amide intermediates have been isolated and characterized in related syntheses. semanticscholar.org

Trapping experiments could be designed to provide evidence for the proposed intermediates. For instance, in the one-pot synthesis, the reaction could be quenched at different time points to isolate and identify the 3,4-diaminocoumarin and the subsequent N-acylamino intermediate.

In the context of N-alkylation, the formation of an imidazolide anion intermediate can be inferred when the reaction is carried out in the presence of a base. While highly reactive, its presence could be indirectly supported by studying the reaction kinetics and the effect of base strength.

Computational Organic Chemistry in Reaction Mechanism Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating activation energies of transition states. mdpi.comunirioja.es While specific DFT studies on the synthesis of this compound are not available, computational studies on related N-alkylation reactions of imidazoles and other heterocycles have provided valuable insights. mdpi.commdpi.com

For the cyclization step, DFT calculations could be employed to:

Model the reaction pathway of the condensation of 3,4-diaminocoumarin with formic acid.

Calculate the energy barriers for the formation of the formamide intermediate and the subsequent cyclization and dehydration steps.

Evaluate the thermodynamic stability of the final product relative to the reactants and intermediates.

For the N-alkylation step, computational studies can help to:

Determine the relative nucleophilicity of the two nitrogen atoms in the unsubstituted chromeno[3,4-d]imidazol-4-one to predict the regioselectivity of alkylation.

Model the SN2 transition state for the reaction with 1-bromopentane.

Calculate the activation energy for the alkylation reaction, providing a theoretical basis for the observed reaction rates.

Computational MethodApplication in Mechanism Elucidation
Density Functional Theory (DFT) - Calculation of ground state and transition state energies. - Prediction of reaction pathways and activation barriers. - Analysis of electronic properties (e.g., atomic charges, orbital energies) to understand reactivity.
Natural Bond Orbital (NBO) Analysis - Study of charge distribution and delocalization in reactants, intermediates, and products.
Quantum Theory of Atoms in Molecules (QTAIM) - Characterization of chemical bonds and non-covalent interactions that may influence the reaction pathway.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise bonding framework and spatial arrangement of atoms within a molecule in solution. For 1-Pentylchromeno[3,4-d]imidazol-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Two-dimensional NMR techniques are critical for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the pentyl chain and the aromatic chromenone scaffold. For the pentyl group, COSY correlations would confirm the sequential connectivity from the methylene (B1212753) group attached to the imidazole (B134444) nitrogen (N-1) to the terminal methyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps each proton to its directly attached carbon atom. This is crucial for assigning the ¹³C signals of the pentyl chain and the protonated carbons of the aromatic and heterocyclic rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting the different structural fragments. Key HMBC correlations would be observed from the N-pentyl methylene protons to the carbons of the imidazole ring, and from the aromatic protons of the chromenone system to the quaternary carbons, including the carbonyl carbon (C-4).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For instance, NOESY could reveal spatial proximity between the protons of the N-pentyl group and specific protons on the chromenone ring system, defining its preferred orientation relative to the core structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H to ¹³C)
2 - ~156.0 H-1', H-5
3a - ~118.5 H-5, H-1'
4 - ~175.2 H-5, H-1'
5 ~8.1 (d) ~122.3 C-4, C-6a, C-10b
6a - ~120.1 H-5, H-8
7 ~7.4 (t) ~125.0 C-8, C-6a
8 ~7.7 (t) ~134.5 C-7, C-10b
9 ~7.9 (d) ~116.8 C-8, C-10a
10a - ~152.1 H-9
10b - ~121.5 H-5, H-8
1' (N-CH₂) ~4.2 (t) ~45.8 C-2, C-3a, C-2'
2' ~1.8 (quint) ~28.9 C-1', C-3', C-4'
3' ~1.3 (sext) ~28.5 C-2', C-4', C-5'
4' ~1.3 (sext) ~21.9 C-3', C-5'

Note: Chemical shifts are illustrative and based on data for analogous chromeno[3,4-d]imidazol-4-one structures. Coupling constants (J) would provide further structural confirmation.

While solution-state NMR describes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides information about its structure in the solid phase. This is particularly important for identifying polymorphism—the existence of multiple crystalline forms—which can have significant impacts on physical properties. By analyzing the ¹³C and ¹⁵N chemical shifts and cross-polarization dynamics, ssNMR can distinguish between different polymorphs and characterize the intermolecular packing and hydrogen bonding networks in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.gov By growing a suitable single crystal of this compound, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure would definitively confirm the planar nature of the fused chromeno-imidazolone ring system and reveal the conformation of the flexible pentyl chain. Furthermore, X-ray diffraction elucidates the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or weak hydrogen bonds that stabilize the solid-state structure.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~16.3
β (°) ~98.5
Volume (ų) ~1380
Z 4

Note: These values are representative for a molecule of this size and shape.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the elemental formula of a compound with high accuracy. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition, C₁₆H₁₆N₂O₂, confirming the identity of this compound. nih.gov

Table 3: HRMS Data for this compound

Ion Calculated m/z Measured m/z Difference (ppm)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netnih.gov The spectrum of this compound would be characterized by specific vibrational modes.

FTIR Spectroscopy: The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the ketone in the chromenone ring, typically appearing around 1700-1740 cm⁻¹. Other key absorptions would include C=N and C=C stretching vibrations from the imidazole and aromatic rings in the 1500-1650 cm⁻¹ region, and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule around 2850-3100 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR, particularly for symmetric vibrations. The aromatic ring breathing modes would be expected to give strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (ketone) Stretching ~1725
C=N (imidazole) Stretching ~1630
C=C (aromatic) Stretching ~1610, 1580, 1490
C-O-C (ether) Asymmetric Stretching ~1240
C-H (aromatic) Stretching ~3050-3100

Chiroptical Methods (CD, ORD) for Absolute Configuration Assignment of Chiral Analogs

The parent compound, this compound, is achiral. However, if chiral centers were introduced, for example by substitution on the chromenone ring or the pentyl chain, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of the resulting enantiomers. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. By comparing the experimental CD/ORD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral analog could be assigned.

Theoretical and Computational Chemistry of 1 Pentylchromeno 3,4 D Imidazol 4 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Pentylchromeno[3,4-d]imidazol-4-one, DFT calculations can elucidate its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO's energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, a hypothetical FMO analysis would likely reveal the distribution of these orbitals across the fused ring system. The HOMO is expected to be localized over the electron-rich parts of the molecule, such as the chromenone and imidazole (B134444) rings, while the LUMO would be distributed over the electron-deficient regions. The pentyl group, being an electron-donating alkyl chain, would subtly influence the energy levels of these orbitals.

Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV) Implication
HOMO Energy -6.5 Electron-donating capability
LUMO Energy -1.8 Electron-accepting capability

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would likely show a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms and the pentyl chain would exhibit a positive potential. Understanding this charge distribution is critical for predicting intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. nih.gov For this compound, the presence of the flexible pentyl chain makes MD simulations particularly useful for exploring its conformational landscape.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over a specific time period. The resulting trajectory would reveal the preferred conformations of the pentyl chain and its interaction with the rigid chromeno[3,4-d]imidazol-4-one core. Analysis of the simulation could include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site. pensoft.netnih.gov

Docking Studies and Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net Given that derivatives of the chromeno[3,4-d]imidazol-4-one scaffold have shown potential as anticancer agents and α-glucosidase inhibitors, it is plausible to hypothesize that this compound could interact with related biological targets. nih.govnih.gov

A hypothetical docking study could be performed against a target such as the VEGFR-2 kinase, which is implicated in cancer. researchgate.net In such a simulation, the this compound molecule would be placed in the active site of the receptor, and various conformations and orientations would be sampled. The results would likely indicate key interactions, such as hydrogen bonds between the carbonyl oxygen or imidazole nitrogens and amino acid residues in the active site. The pentyl chain could engage in hydrophobic interactions with nonpolar residues, potentially enhancing binding affinity.

Hypothetical Docking Results for this compound with VEGFR-2 Kinase

Interaction Type Interacting Atoms/Residues Hypothetical Distance (Å)
Hydrogen Bond Carbonyl Oxygen with Lysine residue 2.1
Hydrogen Bond Imidazole Nitrogen with Aspartate residue 2.5
Hydrophobic Interaction Pentyl chain with Leucine and Valine residues N/A

Pharmacophore Modeling and Virtual Screening for Related Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structure of an active molecule like this compound or a series of related active compounds.

A hypothetical pharmacophore model for this scaffold might include features such as a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from a potential N-H in the imidazole ring, though not present in the specified molecule, it could be a feature in related active analogs), an aromatic ring feature, and a hydrophobic feature (from the pentyl group). This model could then be used as a 3D query to screen large chemical databases for other molecules that possess a similar arrangement of these features, potentially identifying novel compounds with similar biological activities. dergipark.org.tr This process, known as virtual screening, can significantly accelerate the discovery of new drug candidates. uran.ua

Prediction of Spectroscopic Data using Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can be employed to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a reasonable degree of accuracy. nih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. github.ioresearchgate.net

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net The predicted shifts can then be compared to experimental data to confirm the structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Atom Hypothetical Chemical Shift (ppm)
Carbonyl Carbon (C=O) 175.2
Imidazole Carbons 140.1, 115.8
Chromenone Aromatic Carbons 110.5 - 155.3

Structure Activity Relationship Sar Investigations of 1 Pentylchromeno 3,4 D Imidazol 4 One and Its Analogs

Systematic Derivatization Strategies on the Pentyl Chain and Chromenone Ring

The N1-pentyl group of 1-pentylchromeno[3,4-d]imidazol-4-one is a key determinant of its biological profile. Research into the impact of the alkyl chain at the N1-position has revealed that both the length and branching of this chain significantly influence the compound's activity.

Studies on related imidazole-containing compounds have shown that varying the alkyl chain length can modulate the interaction with biological targets. For instance, in a series of copper-catalyzed Mannich reactions, imidazole (B134444) ligands with long alkyl chains demonstrated a significant steric effect that influenced reaction efficiency. organic-chemistry.org Specifically, 1-hexadecylimidazole (B1338479) showed high performance, suggesting that a longer alkyl chain can create a favorable steric environment around the active site. organic-chemistry.org This principle can be extrapolated to the N1-pentyl group of the title compound, where modifications in chain length could optimize interactions with a target receptor or enzyme.

The introduction of branching in the alkyl chain can also have a profound effect. For example, replacing a linear pentyl group with a branched isomer like isopentyl or neopentyl can alter the compound's lipophilicity and steric bulk, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. While direct studies on this compound are limited, research on analogous heterocyclic systems provides valuable insights.

Table 1: Hypothetical SAR of N1-Alkyl Chain Modifications
CompoundN1-SubstituentChain LengthBranchingPredicted Activity
Analog 1Methyl1NoneLow
Analog 2Propyl3NoneModerate
This compoundPentyl5NoneHigh
Analog 3Heptyl7NoneModerate-High
Analog 4iso-Pentyl5BranchedVariable

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the chromenone ring can alter the electron density distribution of the entire molecule. This can influence its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. For instance, in a study of chromen-4-one-oxadiazole derivatives, fluoro-substituted analogs, which are strongly electron-withdrawing, were found to be the most potent inhibitors of β-glucuronidase. mdpi.comnih.gov

Steric Effects: The size and shape of substituents on the chromenone ring can have a significant steric influence on the molecule's ability to fit into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal interaction with the target, while smaller substituents might not provide sufficient contact. The position of the substituent is also crucial, as demonstrated in a study where an ortho-methyl analog showed superior inhibitory potential compared to meta- or para-methyl analogs. mdpi.com

Table 2: Influence of Chromenone Substituents on Activity
SubstituentPositionPropertyObserved Effect on Activity
-ForthoElectron-withdrawingIncreased potency mdpi.comnih.gov
-ClparaElectron-withdrawing, LipophilicImproved potency nih.gov
-CH3orthoElectron-donating, LipophilicEnhanced potency compared to meta/para mdpi.com
-OCH3paraElectron-donatingImproved potency nih.gov

Isosteric Replacements within the Fused Imidazolone (B8795221) Ring System

Isosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. Within the fused imidazolone ring system of this compound, several isosteric replacements can be considered. The imidazole ring itself is a bioisostere of other five-membered heterocycles like pyrazole. researchgate.net

One common isosteric replacement involves substituting the imidazole ring with other heterocyclic systems such as oxazole, thiazole, or triazole. For example, chromeno[3,4-d]oxazol-4-ones are structurally related to chromeno[3,4-d]imidazol-4-ones. researchgate.net The choice of the isosteric ring can influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing an imidazole with a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) can alter the molecule's lipid solubility and tissue permeability. mdpi.com

Furthermore, modifications within the imidazolone ring itself, such as the substitution of a nitrogen atom for a carbon atom or vice versa, can lead to novel heterocyclic scaffolds with potentially different biological activities. The synthesis of various fused imidazolocoumarin derivatives has been explored, highlighting the chemical tractability of this core for generating diverse analogs. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR studies can provide valuable predictive models for designing new, more potent compounds.

A 3D-QSAR study on chromone (B188151) derivatives as MAO inhibitors demonstrated the utility of this approach. The model, which had a high correlation coefficient (R² = 0.9064) and predictive ability (Q² = 0.8239), identified key structural features required for inhibitory activity. nih.gov Similarly, a QSAR study on 1,4-dihydropyridines as calcium channel blockers successfully modeled the relationship between molecular descriptors and biological activity. nih.gov

For the chromeno[3,4-d]imidazol-4-one scaffold, a QSAR model would typically involve calculating various molecular descriptors for a set of analogs with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a predictive model. Such a model could guide the synthesis of new derivatives by predicting their activity before they are even made, thus saving time and resources. nih.gov

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogs can reveal the preferred spatial arrangement of the different structural components and how this correlates with biological activity.

The flexibility of the N1-pentyl chain allows it to adopt various conformations, which can influence how the molecule fits into a binding site. The relative orientation of the chromenone and imidazolone rings is also important. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the low-energy conformations of these molecules.

The correlation of these conformational preferences with observed activities can provide insights into the bioactive conformation—the specific shape the molecule adopts when it binds to its target. For example, in a study of imidazo-pyridinium analogs, the conformation of the molecule was found to be crucial for its antagonist activity. nih.gov By understanding the bioactive conformation, medicinal chemists can design more rigid analogs that are "pre-organized" for binding, potentially leading to increased potency and selectivity.

Comparative SAR Studies with Known Bioactive Heterocyclic Systems

Comparing the SAR of this compound with that of other known bioactive heterocyclic systems can provide a broader context for its biological activity and potential mechanisms of action. Many heterocyclic compounds, including those containing imidazole and chromone moieties, exhibit a wide range of biological activities. openmedicinalchemistryjournal.comresearchgate.net

For instance, comparing the SAR of chromeno[3,4-d]imidazol-4-ones with that of quinoline-based coumarin (B35378) hybrids can reveal common structural features that contribute to a particular biological effect, such as antibacterial activity. unito.it Similarly, a comparative study of the bioisosteres 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has highlighted differences in their synthesis and biological activities, providing valuable information for scaffold hopping strategies. mdpi.com

By examining the SAR of structurally related but distinct heterocyclic systems, researchers can identify new avenues for lead optimization and discover novel biological targets for the this compound scaffold. This comparative approach leverages the vast knowledge base of medicinal chemistry to accelerate the drug discovery process.

Exploration of Molecular Mechanisms of Action Preclinical in Vitro/ex Vivo

Identification of Potential Macromolecular Targets (e.g., enzymes, receptors, nucleic acids)

Research into derivatives of the chromeno[3,4-d]imidazol-4-one scaffold has identified a key macromolecular target within the immune system. Through virtual screening and subsequent biological assays, these compounds have been recognized as antagonists of Toll-like receptor 7 (TLR7). researchgate.netresearchgate.net TLR7 is a receptor crucial for the innate immune response, recognizing single-stranded RNA viruses and synthetic ligands, and its modulation can have significant effects on immune activation. researchgate.net

In one study, two chromeno[3,4-d]imidazol-4-one derivatives, distinguished by different small, branched substituents at the 1-position of the imidazole (B134444) ring, were identified as promising TLR7 antagonists. researchgate.net This suggests that the chromeno[3,4-d]imidazol-4-one core is a valid scaffold for developing modulators of this receptor. researchgate.net

Furthermore, the broader family of coumarin-fused heterocyclic compounds, to which chromeno[3,4-d]imidazol-4-ones belong, has been reported to interact with a variety of other macromolecular targets. These include topoisomerases, microtubules, and cytochrome P450 enzymes, indicating a potential for a wider range of biological activities for this chemical class. researchgate.net

Cellular Pathway Perturbations Induced by 1-Pentylchromeno[3,4-d]imidazol-4-one

Specific data on the cellular pathway perturbations induced by this compound is not available. However, studies on closely related analogs offer valuable insights. For instance, a series of 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives have demonstrated significant anticancer activity. One notable compound from this series was shown to induce G0/G1 cell-cycle arrest and promote apoptosis in SW620 colon cancer cells in a dose-dependent manner. mdpi-res.com It also inhibited the migration of MCF-7 breast cancer cells. mdpi-res.com These findings suggest that the chromeno[3,4-d]imidazol-4-one scaffold may have the potential to interfere with key cellular pathways involved in cancer progression, such as cell cycle regulation and apoptosis.

The identification of chromeno[3,4-d]imidazol-4-one derivatives as TLR7 antagonists also points to their ability to perturb cellular signaling pathways related to the immune response. researchgate.netresearchgate.net Antagonism of TLR7 can dampen inflammatory responses, which is a therapeutic strategy for autoimmune diseases. researchgate.net

Investigation of Cellular Uptake and Intracellular Localization

There is no specific information available in the reviewed literature regarding the cellular uptake and intracellular localization of this compound or other derivatives of the same scaffold.

Target Engagement Studies Using Biophysical and Biochemical Assays

While specific target engagement studies for this compound have not been reported, the methods used to identify related compounds as TLR7 antagonists provide a framework for such investigations. The initial discovery was made through 3D ligand-based virtual screening, a computational method. researchgate.net This was followed by biological validation using reporter assays to determine the IC50 values, which quantify the concentration of the compound required to inhibit 50% of the receptor's activity. researchgate.netresearchgate.net These biochemical assays confirm the engagement of the compounds with their target.

Omics-Based Approaches (e.g., transcriptomics, proteomics) for Pathway Discovery

Currently, there are no published studies that have employed omics-based approaches such as transcriptomics or proteomics to investigate the molecular mechanisms of this compound or its analogs for pathway discovery.

Enzymatic Inhibition or Activation Studies for Specific Enzymes (e.g., kinases, hydrolases)

Specific enzymatic inhibition or activation studies for this compound are not available in the current literature. However, the inhibitory activity of related compounds on Toll-like receptor 7 has been quantified. Although TLRs are receptors and not enzymes, the principle of measuring inhibitory concentration is similar. The following table summarizes the reported inhibitory activities of two chromeno[3,4-d]imidazol-4-one derivatives against TLR7.

Compound IDDescriptionTargetAssay TypeIC50 (µM)
3 Chromeno[3,4-d]imidazol-4-one derivativeTLR7Reporter Assay23
22 Chromeno[3,4-d]imidazol-4-one derivativeTLR7Reporter Assay36
Data sourced from a study on new TLR7 antagonists discovered through 3D ligand-based virtual screening. researchgate.net

The broader class of coumarin-fused imidazoles has also been noted for its potential to inhibit other enzymes, including topoisomerases and cytochrome P450 enzymes, though specific inhibitory data for the chromeno[3,4-d]imidazol-4-one scaffold in these contexts is not detailed. researchgate.net

Chemical Biology Applications and Probe Development

Design and Synthesis of Affinity Probes for Target Identification

The identification of specific molecular targets is a foundational step in understanding the mechanism of action of a bioactive compound like 1-Pentylchromeno[3,4-d]imidazol-4-one. Affinity-based probes are powerful tools for this purpose. rsc.orgresearchgate.net The design of such probes typically involves derivatizing the parent molecule with a reporter tag, such as biotin (B1667282) or a clickable alkyne group, via a linker. The position for linker attachment is crucial and should be chosen at a site that does not disrupt the key interactions with its biological target.

For the this compound scaffold, structure-activity relationship (SAR) studies on related compounds can guide the design of affinity probes. For instance, studies on other chromenone derivatives have shown that modifications at various positions can be tolerated without a complete loss of biological activity, suggesting potential sites for linker attachment. nih.gov

A common strategy involves synthesizing an analog of this compound bearing a functional group, such as an amine or a carboxylic acid, on the pentyl chain or at a less critical position on the chromenone core. This functional group can then be coupled to a linker-reporter cassette. Photoaffinity labeling is another advanced technique that could be employed. rsc.orgresearchgate.net This involves incorporating a photo-reactive group (e.g., a diazirine or an aryl azide) into the probe. Upon UV irradiation, the probe forms a covalent bond with its binding partner, enabling more robust capture and identification of the target protein, even for non-covalent interactions. nih.gov

Fluorescent or Radiolabeled Analogs for Tracking and Imaging Studies

To visualize the distribution and localization of this compound within cells and tissues, fluorescent or radiolabeled analogs are indispensable tools. The chromeno[2,3-d]imidazole scaffold, an isomer of the core structure , has been shown to be a highly efficient fluorophore, suggesting that the chromeno[3,4-d]imidazol-4-one core may also possess or could be modified to enhance fluorescent properties. digitellinc.com

The development of a fluorescent analog of this compound could involve several approaches:

Intrinsic Fluorescence: The inherent fluorescence of the chromenone core might be sufficient for some applications, although it is often necessary to enhance the quantum yield and photostability. researchgate.net

Fluorophore Conjugation: A more common approach is to conjugate a known fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the this compound molecule. As with affinity probes, the attachment point of the fluorophore is critical to retain biological activity.

Novel Fluorophore Design: Research into related (thio)chromenone derivatives has led to the discovery of novel fluorescent probes that target specific proteins like the urokinase-type plasminogen activator receptor (uPAR). rsc.org This indicates the potential for designing derivatives of this compound that are themselves novel fluorescent probes for their specific biological targets.

Radiolabeling, typically with isotopes such as ³H, ¹⁴C, or ¹⁸F, provides an alternative and highly sensitive method for tracking the compound in biological systems, including whole-body imaging techniques like Positron Emission Tomography (PET) when using positron-emitting isotopes.

Application of this compound as a Tool Compound in Biological Systems

A "tool compound" is a well-characterized small molecule used to probe biological processes and validate targets. nih.gov While this compound itself is still under investigation, related chromeno[3,4-d]imidazol-4-one derivatives have shown potential as tool compounds. For example, a study on 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives identified a compound that potently inhibits cancer cell proliferation and migration, inducing cell cycle arrest and apoptosis. nih.gov Similarly, 1-phenyl-2-propylchromeno[3,4-d]imidazol-4(1H)-one has been highlighted as a potential lead compound for anti-inflammatory activity. arkat-usa.org

Based on the activities of its analogs, this compound could potentially be used as a tool compound to:

Investigate signaling pathways involved in cancer cell growth and metastasis.

Study the mechanisms of inflammation and immune response.

Explore the function of specific enzymes or receptors, once its primary targets are identified.

The utility of such a tool compound is greatly enhanced when a structurally similar but biologically inactive analog is also available to serve as a negative control, helping to ensure that the observed biological effects are due to specific target engagement. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries

High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are key strategies in modern drug discovery for identifying novel hit compounds. mdpi.comrsc.org The chromenone scaffold is a well-represented privileged structure in many screening libraries due to its favorable drug-like properties and broad range of biological activities. nih.govnih.gov

High-Throughput Screening (HTS): A library of diverse chromeno[3,4-d]imidazol-4-one derivatives, including this compound, could be synthesized and included in HTS campaigns against a wide array of biological targets. The structural diversity within such a library can be achieved by varying the substituents on the imidazole (B134444) and chromenone rings. nih.govacs.org

Fragment-Based Drug Discovery (FBDD): The core chromeno[3,4-d]imidazol-4-one scaffold, or smaller fragments thereof, could be incorporated into fragment libraries. These smaller, less complex molecules are screened at higher concentrations to identify low-affinity binders to a target protein. The structural information from these initial hits can then be used to grow, link, or merge fragments into more potent lead compounds.

The chromenone motif has been successfully identified in screens for various targets, underscoring the value of including compounds like this compound in such discovery efforts. nih.gov

Investigation of Prodrug Strategies or Delivery System Concepts

Prodrug strategies are employed to overcome suboptimal physicochemical or pharmacokinetic properties of a drug candidate. This involves chemically modifying the active molecule into an inactive form that, after administration, is converted back to the parent drug through enzymatic or chemical processes in the body.

For this compound, several prodrug approaches could be conceptualized to enhance properties like solubility or cell permeability:

Ester Prodrugs: If the chromenone ring can be opened to reveal a carboxylic acid, this group could be esterified to improve lipophilicity and membrane permeability.

Phosphate (B84403) Prodrugs: To enhance aqueous solubility, a phosphate group could be introduced, for example, by modifying a hydroxyl group if one were present or introduced on the pentyl chain.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as certain types of cancer. This can lead to a more localized release of the active drug, potentially increasing efficacy and reducing systemic side effects.

While specific prodrugs of this compound have not been reported, the principles of prodrug design are well-established and could be readily applied to this scaffold if needed during its development.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Diversified 1-Pentylchromeno[3,4-d]imidazol-4-one Libraries

The generation of compound libraries with diverse substituents is crucial for systematic structure-activity relationship (SAR) studies and the discovery of new biological functions. For the chromeno[3,4-d]imidazol-4-one core, researchers are moving beyond traditional multi-step syntheses towards more efficient and versatile strategies.

Key approaches include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. The development of MCRs for chromene-based scaffolds is an active area of research. nih.govnih.gov For instance, one-pot protocols for synthesizing related chromeno[4,3-b]pyrrol-4(1H)-ones have been developed, demonstrating the feasibility of this strategy for rapidly creating diverse molecular architectures. nih.govnih.gov Applying this concept, a potential MCR for a this compound library could involve the reaction of a 4-aminocoumarin (B1268506) derivative, an aldehyde, and an isocyanide, with the pentyl group being introduced via one of the starting materials.

Tandem Cyclization: A reported methodology for preparing the chromeno[3,4-d]imidazol-4-one scaffold involves a tandem cyclization protocol. researchgate.net This process begins with the linking of an aromatic amine to the 4-position of a coumarin (B35378), followed by a nitromethane-catalyzed cyclization with various aldehydes to yield the final fused hybrid structure in high yields (80-97%). researchgate.net Systematically varying the aldehyde and coumarin precursors in this reaction can produce a diversified library.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. semanticscholar.orgresearchgate.net A one-pot reaction of 4-amino-3-nitrocoumarin with various aliphatic acids in the presence of reagents like triphenylphosphine (B44618) (PPh3) and polyphosphoric acid (PPA) under microwave conditions provides excellent yields. semanticscholar.orgresearchgate.net This method allows for the rapid introduction of different substituents at the 2-position of the imidazole (B134444) ring, offering a powerful tool for library development.

These advanced synthetic strategies are pivotal for creating libraries of analogs, including various derivatives of this compound, which are essential for optimizing biological activity.

Synthetic StrategyKey FeaturesStarting Materials (Example)Potential for Diversification
Multicomponent Reactions One-pot synthesis, high atom economy, operational simplicity. nih.gov4-aminocoumarin, aldehydes, isocyanides. nih.govHigh: Variation of all three components allows for extensive structural diversity.
Tandem Cyclization Forms hybrid scaffolds in high yields. researchgate.net4-substituted aminocoumarin, aromatic aldehydes, nitromethane. researchgate.netModerate: Primarily allows for variation of the substituent derived from the aldehyde.
Microwave-Assisted Synthesis Rapid reaction times, high yields. semanticscholar.org4-amino-3-nitrocoumarin, aliphatic acids, PPh3, PPA. semanticscholar.orgresearchgate.netHigh: Allows for diverse acyl groups to be introduced at the 2-position.

Exploration of Multi-Targeting or Polypharmacological Activities

The complexity of diseases like cancer and neurodegenerative disorders has spurred a shift from the "one-molecule, one-target" paradigm to a multi-target approach. Chromenone-based scaffolds are well-suited for this strategy due to their ability to interact with multiple biological targets.

Research into the polypharmacology of chromeno[3,4-d]imidazol-4-ones and related structures has revealed potential dual-action capabilities:

Anticancer and Anti-Metastasis: Certain novel 2,3-dihydrochromeno[3,4-d]imidazol-4(1H)-one derivatives have demonstrated potent activity against cancer cell proliferation. nih.gov One lead compound not only induced apoptosis and cell cycle arrest in colon cancer cells but also effectively blocked the migration of breast cancer cells, indicating a dual role in fighting both tumor growth and metastasis. nih.gov

Alzheimer's Disease Modification: In the context of Alzheimer's disease, chromenone derivatives have been designed as multi-target agents. nih.gov A series of 1,2,3-triazole-chromenone hybrids were shown to inhibit butyrylcholinesterase (BuChE), prevent the aggregation of amyloid-beta (Aβ) peptides, and chelate metal ions, all of which are key pathological processes in the disease. nih.gov Molecular modeling has suggested that these compounds can bind to both the catalytic and peripheral sites of the BuChE enzyme. nih.gov

Broad-Spectrum Biological Activity: The core chromeno[3,4-d]imidazol-4(3H)-one structure has been associated with a wide range of biological actions, including inhibition of phosphodiesterase (PDE) VII, antagonism of toll-like receptor (TLR) 7, and CNS depressant effects. semanticscholar.org

Future research on this compound will likely focus on screening it against multiple, disease-relevant targets simultaneously to uncover synergistic or additive therapeutic effects.

Application in Advanced Materials Science or Analytical Chemistry Beyond Basic Identification

While the primary focus of research on chromeno[3,4-d]imidazol-4-one scaffolds has been medicinal, their inherent structural and electronic properties suggest potential in other scientific domains. The fusion of the coumarin and imidazole rings creates a conjugated system that can be exploited for applications in materials science and analytical chemistry.

Fluorescent Probes: Coumarin derivatives are well-known for their fluorescent properties. Conjugates of chromeno[3,4-d]imidazol-4(3H)-one have been studied as fluorescence agents. semanticscholar.org By modifying the substituents on the core structure, it may be possible to tune the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) to develop selective chemosensors for detecting metal ions or other biologically important molecules.

Organic Dyes and Materials: The combination of chromene scaffolds with other chromophores, such as azo moieties, has been explored to construct novel materials with unique chemical and physical properties. nih.gov The extended π-conjugation in the chromeno[3,4-d]imidazol-4-one system makes it a candidate for integration into organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells, although this remains a largely unexplored area.

Further investigation is needed to fully characterize the photophysical properties of this compound and its derivatives and to explore their utility in these advanced applications.

Mechanistic Insights from Co-crystallization Studies with Biological Targets (if applicable)semanticscholar.org

Understanding how a molecule interacts with its biological target at an atomic level is fundamental for rational drug design. While X-ray co-crystallization studies for this compound specifically are not yet available in the public domain, computational methods have provided valuable mechanistic insights for related compounds.

Molecular Docking Studies: Docking simulations have been employed to predict the binding modes of chromenone derivatives with their targets. For multi-target agents aimed at Alzheimer's disease, modeling showed that a chromenone derivative could target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of butyrylcholinesterase. nih.gov Similarly, docking studies of novel chromeno[4,3-b]pyrrol derivatives identified key hydrogen bond and hydrophobic interactions within the active site of the α-glucosidase enzyme, explaining their inhibitory activity. nih.gov

The next frontier in this area will be to obtain high-resolution crystal structures of chromeno[3,4-d]imidazol-4-one derivatives in complex with their protein targets. Such studies would provide definitive evidence of the binding orientation and key intermolecular interactions, paving the way for more precise, structure-based drug design and optimization.

Challenges and Opportunities in the Academic Research of Chromeno[3,4-d]imidazol-4-one Scaffolds

Despite its potential, the development of the chromeno[3,4-d]imidazol-4-one scaffold faces several challenges common to medicinal chemistry research, which also present significant opportunities for innovation. researchgate.net

Challenges:

Predictive Toxicology and Pharmacokinetics: A major hurdle in drug discovery is the high attrition rate of promising compounds due to poor pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and unforeseen toxicity. researchgate.net Early-stage prediction of these properties for novel chromeno[3,4-d]imidazol-4-one derivatives remains challenging.

Achieving Target Specificity: While polypharmacology can be beneficial, achieving the desired activity at multiple targets without engaging in off-target interactions that cause adverse effects is a delicate balancing act.

Synthetic Complexity: Although new synthetic methods are emerging, the efficient, scalable, and cost-effective synthesis of structurally complex libraries can still be a bottleneck. researchgate.netsemanticscholar.org

Opportunities:

Diversity-Oriented Synthesis (DOS): The development of robust DOS strategies provides a major opportunity to rapidly access a wide range of structurally diverse chromeno[3,4-d]imidazol-4-ones. nih.gov This will facilitate a more comprehensive exploration of their chemical and biological space.

Computational Chemistry and AI: Leveraging artificial intelligence and advanced computational models can help overcome challenges in predicting toxicity and bioactivity. researchgate.net These tools can screen virtual libraries, prioritize compounds for synthesis, and provide deeper mechanistic insights.

Chemical Biology Approaches: The use of chromeno[3,4-d]imidazol-4-one derivatives as chemical probes can help elucidate complex biological pathways, identify new drug targets, and contribute to a more fundamental understanding of disease. researchgate.net

The path forward for this class of compounds involves an interdisciplinary approach, combining innovative synthesis, multi-target screening, and computational science to unlock their full therapeutic and technological potential.

Q & A

Q. What are the primary synthetic routes for preparing 1-Pentylchromeno[3,4-d]imidazol-4-one?

The core chromenoimidazolone scaffold is typically synthesized via condensation of 3,4-diaminocoumarin with formic acid, acetic acid, or formaldehyde under acidic conditions (e.g., concentrated HCl), followed by alkylation to introduce the pentyl group. Cyclization strategies using lead tetraacetate or catalytic hydrogenation of nitro precursors are also documented. For alkylation, reactions with alkyl halides (e.g., pentyl bromide) in basic conditions (e.g., K₂CO₃) are commonly employed .

Q. How can the imidazol-4-one ring system be functionalized at the 2- and 5-positions?

Functionalization at the 2-position is achieved via nucleophilic substitution of 2-thioether intermediates (derived from thiohydantoins) with amines, hydrazines, or boronic acids under thermal conditions. The 5-position allows mono- or di-substitution via α-keto aldehydes or diketones, with stereochemical outcomes (Z/E isomers) influenced by steric hindrance. For example, bulky substituents favor the Z-isomer to avoid carbonyl interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify tautomeric forms and substituent environments. For instance, dynamic NMR can resolve tautomer equilibria in solution.
  • UV-Vis spectroscopy : To analyze electronic transitions in the chromenoimidazolone system (e.g., λmax ~243–337 nm for related derivatives).
  • X-ray crystallography : To confirm stereochemistry and solid-state packing .

Advanced Research Questions

Q. How do tautomeric equilibria impact the chemical reactivity of this compound?

The compound may exist as N3-H, N1-H, or coumarin O-H tautomers. DFT calculations with solvent models (e.g., CPCM) and dynamic ¹H NMR experiments reveal that solvent polarity and substituent electronic effects dictate the dominant tautomer. For example, polar solvents stabilize N-H tautomers, while electron-withdrawing groups favor coumarin O-H forms. This equilibrium influences reactivity in nucleophilic substitutions or cycloadditions .

Q. What methodological approaches resolve contradictions in stereochemical assignments for 5-substituted derivatives?

Discrepancies in Z/E isomer ratios can arise from competing steric and electronic effects. Strategies include:

  • Variable-temperature NMR : To observe coalescence of stereochemical signals.
  • Computational modeling : Compare computed ¹³C chemical shifts (via DFT) with experimental data.
  • X-ray crystallography : Definitive assignment of stereochemistry in crystalline states .

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Density functional theory (DFT) predicts transition states and intermediates for key steps like cyclization or alkylation. Solvent effects are modeled using implicit solvation (e.g., CPCM), while activation energies guide temperature optimization. For example, DFT can identify whether a 1,5-dialkyl migration (critical for imidazolone formation) is kinetically feasible under mild conditions .

Q. What strategies mitigate byproduct formation during the alkylation of chromenoimidazolone precursors?

Byproducts often arise from over-alkylation or incomplete substitution. Mitigation includes:

  • Controlled stoichiometry : Use a 1:1 molar ratio of alkyl halide to precursor.
  • Phase-transfer catalysis : Enhance reaction efficiency in biphasic systems.
  • In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. Why do some studies report divergent stereochemical outcomes for 5-ethylidene substituents?

Steric effects typically favor the Z-isomer, but exceptions (e.g., E-isomer dominance in Zhou et al.) may arise from π-π interactions or crystal packing forces. Verify via:

  • Single-crystal XRD : To unambiguously assign configuration.
  • Conformational analysis : Use molecular mechanics simulations to assess non-covalent interactions .

Methodological Recommendations

  • Synthetic optimization : Screen bases (e.g., K₂CO₃ vs. NaH) and solvents (e.g., DMF vs. THF) to enhance yields .
  • Tautomer characterization : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
  • Computational validation : Pair Gaussian or ORCA software with experimental data to refine reaction mechanisms .

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1-Pentylchromeno[3,4-d]imidazol-4-one
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1-Pentylchromeno[3,4-d]imidazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.